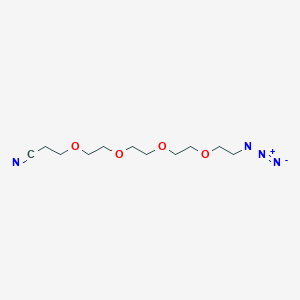
Biotin-PEG4-SS-NH-PEG3-oxyamine HCl salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PEG4-SS-NH-PEG3-oxyamine HCl salt is a cleavable, aldehyde-reactive biotinylation reagent. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage. The hydrophilic PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Surface Engineering
Biotin-PEG4-SS-NH-PEG3-oxyamine HCl salt has been utilized in the synthesis of degradable polymers like poly(lactic acid)-poly(ethylene glycol)-biotin, which shows potential in creating biomimetic surfaces. This involves surface engineering through biomolecular interactions between biotin and proteins like avidin, without altering the biotin structure or affecting the polymer's physicochemical properties (Salem et al., 2001).
Nanoparticle Technology and Drug Delivery
Applications in nanoparticle technology are significant, such as in the creation of PEGylated gold nanoparticles with biotin moieties. These nanoparticles demonstrate high dispersion stability and potential as colloidal sensing systems in biological conditions (Ishii et al., 2004). Additionally, biotinylated radioligands like [18F]4-fluorobenzylamine linked to NHS-PEG4-biotin have been used in PET imaging for tracking the delivery of nanoparticles to target areas like the brain (Sirianni et al., 2014).
Biosensors and Biotechnology
This compound is also instrumental in the development of biosensors. For example, biotin surface functionalized poly(lactic acid) nanofibers, created using PLA-b-PEG block polymers, show potential for use in biosensors for point-of-care diagnostics (González et al., 2016). Another example is the use of biotin-PEG/polyamine stabilized CdS quantum dots in fluorescent resonance energy transfer, which can be utilized for highly sensitive bioanalytical systems (Nagasaki et al., 2004).
Eigenschaften
Molekularformel |
C34H65ClN6O12S3 |
|---|---|
Molekulargewicht |
881.55 |
IUPAC-Name |
2-[2-[2-[2-[3-[2-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyldisulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethoxyazanium;chloride |
InChI |
InChI=1S/C34H64N6O12S3.ClH/c35-52-24-23-51-22-21-50-18-15-47-12-8-37-32(43)6-25-54-55-26-9-38-31(42)5-10-45-13-16-48-19-20-49-17-14-46-11-7-36-30(41)4-2-1-3-29-33-28(27-53-29)39-34(44)40-33;/h28-29,33H,1-27H2,35H3,(H4-,36,37,38,39,40,41,42,43,44);1H/t28-,29-,33-;/m0./s1 |
InChI-Schlüssel |
UZHZIFMCCRNJLW-DWDWHFOYSA-N |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)NCCOCCOCCOCCO[NH3+])NC(=O)N2.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Biotin-PEG4-SS-NH-PEG3-oxyamine HCl salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









